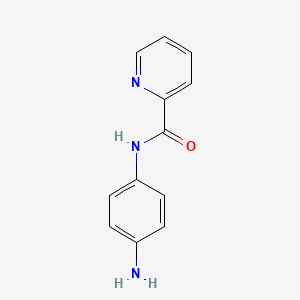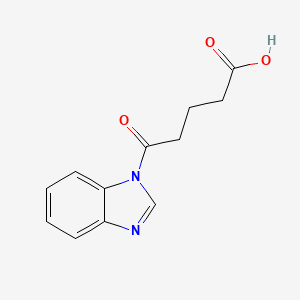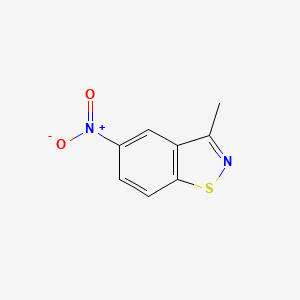
N-(4-aminophenyl)pyridine-2-carboxamide
Übersicht
Beschreibung
N-(4-aminophenyl)pyridine-2-carboxamide is a compound that can be involved in various chemical reactions and has potential applications in materials science and pharmaceuticals. The compound features both a pyridine and an amide group, which can participate in hydrogen bonding and other interactions, making it a versatile building block for crystal engineering and the synthesis of complex molecules.
Synthesis Analysis
The synthesis of compounds related to N-(4-aminophenyl)pyridine-2-carboxamide often involves condensation reactions and other organic transformations. For instance, polyamides containing a pyridyl moiety can be synthesized through direct polycondensation reactions involving carboxyanilino carbonyl pyridine and aromatic diamines . Similarly, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, a compound with a related structure, was achieved using NMR, FT-IR, and MS, along with single-crystal X-ray structural analysis . These methods are indicative of the types of synthetic approaches that might be used for N-(4-aminophenyl)pyridine-2-carboxamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-aminophenyl)pyridine-2-carboxamide can be elucidated using techniques such as X-ray diffraction and DFT studies. For example, the crystal structure of a novel compound was confirmed using X-ray diffraction and compared with the molecular structure optimized using DFT, showing consistency between the two . This suggests that the molecular structure of N-(4-aminophenyl)pyridine-2-carboxamide could also be analyzed using these sophisticated techniques to understand its geometry and electronic properties.
Chemical Reactions Analysis
Compounds with carboxamide and pyridine functionalities can participate in a variety of chemical reactions. For instance, the novel carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture and synthesize cocrystals of barbiturate drugs . Additionally, the deprotonated and non-deprotonated complexes of related compounds with various metal ions have been prepared, demonstrating the ability of these compounds to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the pyridine and carboxamide groups are influenced by their molecular structure. For example, polyamides based on carboxyanilino carbonyl pyridine exhibit high yield, good solubility in polar solvents, and thermal stability, as indicated by thermal gravimetric analysis . The polyimides derived from aminophenyl-aminopyrimidine, which is structurally related to N-(4-aminophenyl)pyridine-2-carboxamide, show excellent thermal stability and mechanical properties, with high glass transition temperatures and resistance to common organic solvents . These properties are crucial for applications in materials science, where durability and stability are required.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Cancer Therapy
N-(4-aminophenyl)pyridine-2-carboxamide derivatives have been explored for their potential in cancer therapy. For example, MGCD0103, a compound closely related to N-(4-aminophenyl)pyridine-2-carboxamide, has been identified as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and induction of apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Metal Complex Formation
Studies have shown that N-(4-aminophenyl)pyridine-2-carboxamide derivatives can form complexes with various metals. For instance, the deprotonated and non-deprotonated chelates of these compounds with Co(II), Ni(II), Cu(II), and Pd(II) have been prepared. Their properties and structural types have been investigated, revealing insights into their potential uses in various applications, including possibly in catalysis and material science (Kabanos & Tsangaris, 1984).
Antidepressant and Nootropic Agents
Compounds derived from N-(4-aminophenyl)pyridine-2-carboxamide have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Schiff’s bases and 2-azetidinones derived from these compounds exhibited promising antidepressant and nootropic activities in animal models, suggesting their potential use in developing new central nervous system (CNS) active agents (Thomas et al., 2016).
Anti-Angiogenic and DNA Cleavage Properties
Certain N-(4-aminophenyl)pyridine-2-carboxamide derivatives have been identified to possess significant anti-angiogenic and DNA cleavage activities. These properties are particularly relevant in cancer research, as they could potentially inhibit the formation of blood vessels in tumors and induce cytotoxic effects (Kambappa et al., 2017).
Anti-Inflammatory Applications
Some derivatives of N-(4-aminophenyl)pyridine-2-carboxamide, such as 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, have been investigated for their anti-inflammatory properties. These compounds have shown effectiveness in the treatment of conditions like adjuvant-induced arthritis, demonstrating their potential therapeutic applications (Rajeswaran & Srikrishnan, 2008).
Polyimide Synthesis
N-(4-aminophenyl)pyridine-2-carboxamide derivatives have been used in the synthesis of novel polyimides. These materials, characterized by excellent thermal stability and mechanical properties, have potential applications in various industries, including electronics and aerospace (Xia et al., 2006).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALBTYIQUXBZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355744 | |
| Record name | N-(4-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)pyridine-2-carboxamide | |
CAS RN |
491839-49-7 | |
| Record name | N-(4-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)


![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)



![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

